molecular formula C15H17N5O3 B11098806 7-(2-hydroxyethyl)-1,3-dimethyl-8-(phenylamino)-3,7-dihydro-1H-purine-2,6-dione

7-(2-hydroxyethyl)-1,3-dimethyl-8-(phenylamino)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11098806
M. Wt: 315.33 g/mol
InChI Key: AUFUHCQDJCYXTK-UHFFFAOYSA-N
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Description

8-ANILINO-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with the molecular formula C14H15N5O3 It is known for its unique structure, which includes an anilino group, a hydroxyethyl group, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ANILINO-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.

    Introduction of the Anilino Group: The anilino group is introduced via nucleophilic substitution reactions, where aniline reacts with a suitable leaving group on the purine core.

    Addition of the Hydroxyethyl Group: The hydroxyethyl group is added through alkylation reactions, often using ethylene oxide or similar reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of catalysts, high-throughput reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-ANILINO-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ethyl aldehyde or acetic acid derivatives.

Scientific Research Applications

8-ANILINO-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-ANILINO-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Adenine: A fundamental component of nucleic acids.

Uniqueness

8-ANILINO-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C15H17N5O3

Molecular Weight

315.33 g/mol

IUPAC Name

8-anilino-7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C15H17N5O3/c1-18-12-11(13(22)19(2)15(18)23)20(8-9-21)14(17-12)16-10-6-4-3-5-7-10/h3-7,21H,8-9H2,1-2H3,(H,16,17)

InChI Key

AUFUHCQDJCYXTK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3=CC=CC=C3)CCO

Origin of Product

United States

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